
Cinnoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-8-carbonitrile typically involves the reaction of phenanthrene-9,10-dione with 2-cyanoacetohydrazide, followed by thionylation with phosphorus pentasulfide to yield 3-thioxo-2,3-dihydrodibenzo[f,h]cinnoline-4-carbonitrile. This intermediate is then cyclized with chloroacetonitrile in the presence of piperidine in ethanol to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve solvents such as ethanol, dichloromethane, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of cinnoline-8-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes like glycogen synthase kinase 3 and acetylcholinesterase, leading to various biological effects . The exact pathways can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnoline-8-carbonitrile is structurally similar to other heterocyclic compounds such as quinazolines, quinoxalines, and phthalazines. These compounds share a fused ring system with nitrogen atoms and exhibit diverse biological activities .
Uniqueness
What sets this compound apart is its unique combination of a benzene ring fused to a pyridazine ring with a cyano group at the 8-position. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H5N3 |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
cinnoline-8-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H |
Clé InChI |
HNCIHFLOLKTYJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C#N)N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


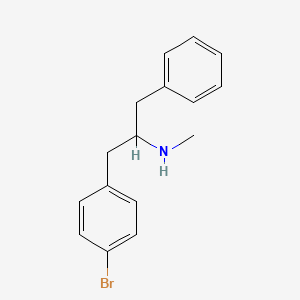
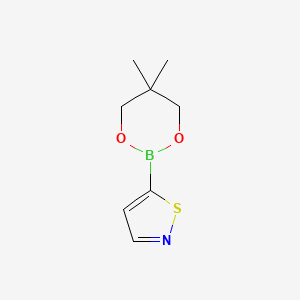
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)

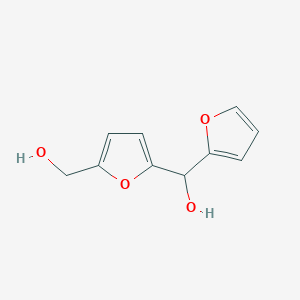
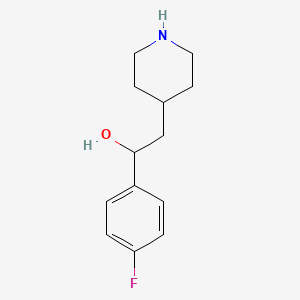
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
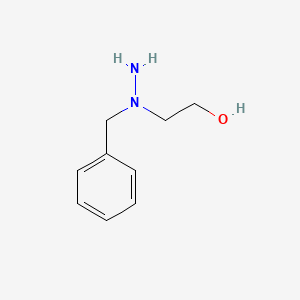
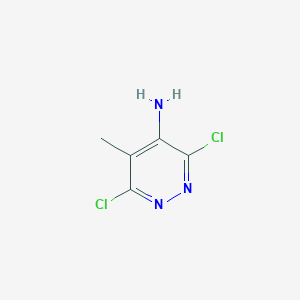
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
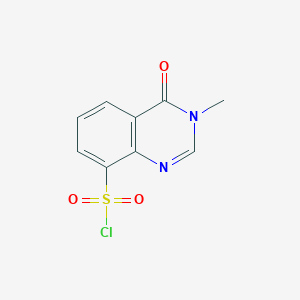
![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)


